
Cesium 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cesium 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoate is a useful research compound. Its molecular formula is C7CsF13O2 and its molecular weight is 495.96 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Mass Spectrometry Calibration
Cesium 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoate is utilized in calibrating mass ranges up to m/z 10,000 in electrospray mass spectrometers. The cesium salts of various fluorinated compounds, including tridecafluoroheptanoic acid, generate salt/cluster ions providing calibration peaks for high mass accuracy and resolution (König & Fales, 1999).
Optical Sensing for Cesium Ions
Research has been focused on developing fluorescent optical chemosensors for the detection of cesium ions, leveraging the unique reactivity of cesium. These sensors offer high sensitivity and nondestructive analysis, crucial for environmental and biological monitoring. The chemically derived optical sensors, including those involving cesium interactions, facilitate rapid and efficient detection of cesium ions in various systems (Kumar, Leray, & Depauw, 2016).
Structural Chemistry
The study of cesium and fluorine-containing compounds extends to the structural characterization of cesium triorganofluoro metalates of Group 13. These compounds, involving cesium-fluorine interactions, contribute to the understanding of molecular structures and bonding in organometallic chemistry. The structural details of these compounds offer insights into the coordination chemistry of cesium and fluorine (Werner & Neumüller, 1996).
Nuclear Waste Management
Cesium compounds, including fluorinated variants, play a role in nuclear waste management. Specific cesium salts have been explored for their ability to effectively remove cesium isotopes from nuclear waste solutions, offering potential applications in mitigating radioactive contamination. This research contributes to the development of safer and more efficient methods for handling and disposing of nuclear waste (Pollak, Goddard, & Pörschke, 2016).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
cesium;2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HF13O2.Cs/c8-2(9,1(21)22)3(10,11)4(12,13)5(14,15)6(16,17)7(18,19)20;/h(H,21,22);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWGNHDXQPMGZNI-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-].[Cs+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7CsF13O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10382501 |
Source


|
| Record name | Cesium perfluoroheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.96 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171198-24-6 |
Source


|
| Record name | Cesium perfluoroheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Imidazo[1,2-b]pyridazin-3-amine](/img/structure/B62415.png)
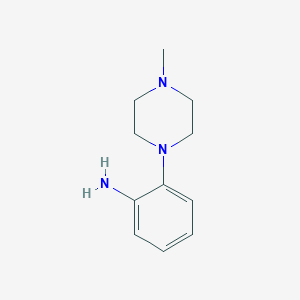
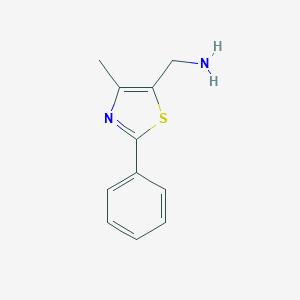
![Ethyl 4-methyl-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate](/img/structure/B62424.png)
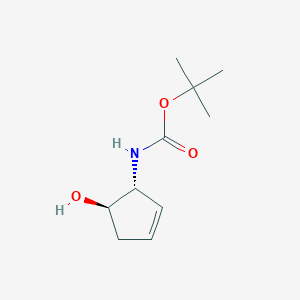
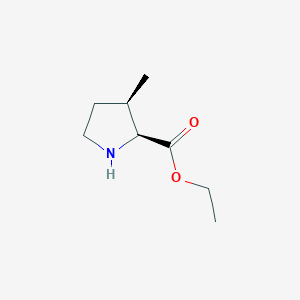
![1,2,3,4,4A,5-Hexahydropyrazino[2,1-C][1,4]benzoxazine](/img/structure/B62432.png)
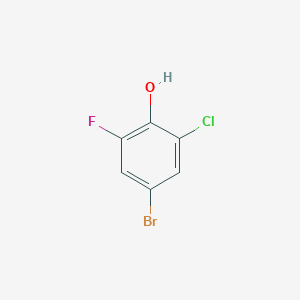




![3-[(6R)-6-[(4-chlorophenyl)sulfonylamino]-2-methyl-5,6,7,8-tetrahydronaphthalen-1-yl]propanoic acid](/img/structure/B62448.png)
